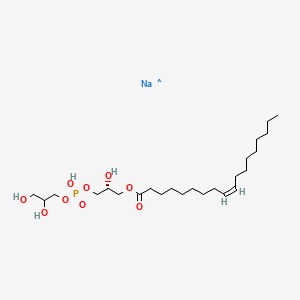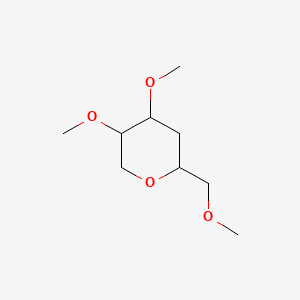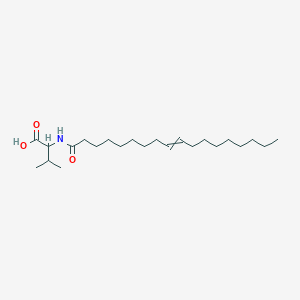
1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing oleic acid (18:1) at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Synthesis Analysis
Phosphatidic acid is produced either directly through the action of PLD or through a two-step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase . Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA .Molecular Structure Analysis
The molecular formula of 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is C24H47NaO9P . The molecular weight is 533.6 g/mol . The structure includes a lysophospholipid containing oleic acid (18:1) at the sn-1 position .Chemical Reactions Analysis
1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing oleic acid (18:1) at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .Physical And Chemical Properties Analysis
The compound is hygroscopic . It has a molecular formula of C24H46O9PNa and a molecular weight of 532.58 . It is stable for 1 year and should be stored at -20°C .Aplicaciones Científicas De Investigación
Cell Membrane Studies
This compound is a lysophospholipid that can integrate into cell membranes. It’s used to study the dynamics of membrane phospholipids, their role in cell signaling, and membrane fluidity. Researchers utilize it to mimic natural membrane structures in cells, aiding in the understanding of membrane-associated processes .
Lipid-Based Drug Delivery Systems
Due to its amphiphilic nature, this compound is instrumental in forming micelles and liposomes for drug delivery. These structures can encapsulate drugs, targeting them to specific sites in the body, which is crucial for treatments requiring targeted delivery, such as cancer therapeutics .
Artificial Membranes Creation
Scientists use 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) to create artificial membranes, which are essential for biophysical studies of membrane proteins and for developing biosensors. These artificial membranes can mimic the properties of biological membranes, providing a controlled environment for research .
Signal Transduction Research
This lysophospholipid is involved in signal transduction pathways. It’s used to study the activation of G-protein coupled receptors (GPCRs) and to understand the mechanisms of signaling molecules in cellular communication .
Lipidomics and Metabolomics
In lipidomics, it serves as a standard for mass spectrometry and chromatography, helping to identify and quantify lipids in complex biological samples. This is vital for understanding lipid metabolism and its implications in diseases .
Biological Response Modulation
Researchers use it to modulate biological responses such as cell proliferation, smooth muscle contraction, and platelet aggregation. Its role in these processes makes it a valuable tool for studying physiological and pathological conditions .
Neuroscience Research
In neuroscience, it’s used to investigate the role of lipids in neurite retraction and growth cone collapse. This is important for understanding neurodegenerative diseases and nerve regeneration .
Pharmacological Studies
Pharmacologically, it’s utilized to study the effects of lysophosphatidic acid (LPA) receptor agonists. This helps in the development of new drugs that target these receptors, which are implicated in various diseases, including cancer and fibrosis .
Mecanismo De Acción
LPA binds to one of four different G-protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility . 1-Oleoyl-2-hydroxy-sn-glycero-3-PA is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines .
Propiedades
InChI |
InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/b10-9-;/t22?,23-;/m1./s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNWFUWCKLVNBU-AXFOVFEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt) | |
CAS RN |
326495-24-3 |
Source


|
| Record name | 9-Octadecenoic acid (9Z)-, (2R)-3-[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl ester, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326495-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl (3S)-4-[(2R)-2-benzyl-2-carbamoylpyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B593669.png)

![3-(3-methoxyphenyl)-2-methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-yl)propanamide hydrochloride](/img/structure/B593673.png)




![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)

